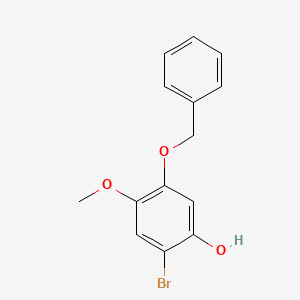

5-(Benzyloxy)-2-bromo-4-methoxyphenol

Description

BenchChem offers high-quality 5-(Benzyloxy)-2-bromo-4-methoxyphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Benzyloxy)-2-bromo-4-methoxyphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-methoxy-5-phenylmethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO3/c1-17-13-7-11(15)12(16)8-14(13)18-9-10-5-3-2-4-6-10/h2-8,16H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKKBDJHAEFPFSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)Br)O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40454806 | |

| Record name | 5-(BENZYLOXY)-2-BROMO-4-METHOXYPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524713-42-6 | |

| Record name | 5-(BENZYLOXY)-2-BROMO-4-METHOXYPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Safe Handling of 5-(Benzyloxy)-2-bromo-4-methoxyphenol

Abstract: This document provides a comprehensive technical guide on the safety, handling, and material safety data for 5-(Benzyloxy)-2-bromo-4-methoxyphenol (CAS No. 135586-23-9). As a specialized chemical intermediate, particularly in the synthesis of complex organic molecules for drug development, a thorough understanding of its hazard profile and handling requirements is paramount for ensuring laboratory safety and experimental integrity. This guide synthesizes available data from structurally similar compounds to provide a robust framework for risk assessment and management. It is intended for researchers, scientists, and professionals in the drug development field.

Introduction and Chemical Identity

5-(Benzyloxy)-2-bromo-4-methoxyphenol is a substituted phenol derivative. Its molecular structure, incorporating a bromine atom, a methoxy group, and a benzyloxy group, suggests its utility as a versatile building block in organic synthesis. However, these same functional groups contribute to its potential reactivity and associated hazards. Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for this exact compound, this guide has been constructed by analyzing the safety profiles of structurally analogous chemicals. This approach allows for a scientifically grounded, albeit conservative, estimation of the potential hazards.

Table 1: Chemical and Physical Properties (Predicted and from Analogs)

| Property | Value | Source/Comment |

|---|---|---|

| CAS Number | 135586-23-9 | Not explicitly found in safety databases. |

| Molecular Formula | C₁₄H₁₃BrO₃ | Derived from structure. |

| Molecular Weight | 309.16 g/mol | Calculated. |

| Appearance | Likely a solid (e.g., powder, crystals) | Based on related methoxyphenols.[1] |

| Storage Temperature | Room temperature, in a dry, well-ventilated area.[2][3] | General recommendation for stable solids. |

| Incompatible Materials | Strong oxidizing agents, strong bases, acid anhydrides, acid chlorides.[1][2][4] | Common for phenolic compounds. |

Hazard Identification and GHS Classification (Inferred)

A definitive GHS classification for 5-(Benzyloxy)-2-bromo-4-methoxyphenol is not available. However, based on the known hazards of its structural components (brominated aromatics, phenols, and ethers), a precautionary classification is proposed.

Potential GHS Pictograms:

| Pictogram | Hazard Class | Hazard Statement (Inferred) |

| Health Hazard | Skin Irritation, Category 2 | H315: Causes skin irritation.[5][6] |

| Eye Irritation, Category 2A | H319: Causes serious eye irritation.[5][6][7] | |

| Skin Sensitization, Category 1 | H317: May cause an allergic skin reaction.[7][8] | |

| Specific Target Organ Toxicity — Single Exposure, Category 3 | H335: May cause respiratory irritation.[5][6] |

Summary of Potential Hazards:

-

Skin and Eye Irritation: Direct contact with the solid or its dust is likely to cause irritation to the skin and serious irritation to the eyes.[2][4][5][6]

-

Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[5][6]

-

Allergic Skin Reaction: Phenolic compounds are known to be potential skin sensitizers, and repeated contact may lead to an allergic reaction.[7][8]

-

Ingestion: While specific data is absent, ingestion may be harmful and could cause gastrointestinal irritation.[7][9]

Safe Handling and Storage Protocols

Adherence to stringent handling and storage protocols is critical to minimize exposure and ensure a safe laboratory environment.

Handling Procedures

-

Ventilation: All handling of 5-(Benzyloxy)-2-bromo-4-methoxyphenol should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust.[10]

-

Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory. This includes:

-

Eye Protection: Safety glasses with side shields or goggles are required.[2][10]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn. Gloves must be inspected before use and replaced if any signs of degradation are present.[9][10]

-

Skin Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1][10]

-

Respiratory Protection: If dust is generated and ventilation is inadequate, a NIOSH-approved respirator for particulates should be used.[1]

-

-

Hygiene Practices: Avoid eating, drinking, or smoking in areas where this chemical is handled. Wash hands thoroughly after handling.[7][10] Contaminated work clothing should not be allowed out of the workplace.[2]

Storage Conditions

-

Container: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[2][4][8]

-

Incompatibilities: Store separately from strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides to prevent hazardous reactions.[1][2][4]

-

Light Sensitivity: Some related compounds require protection from light, so storage in an opaque container is a prudent measure.[8][11]

Emergency Procedures and First Aid

Prompt and appropriate action is crucial in the event of an accidental exposure or release.

Table 2: First-Aid Measures

| Exposure Route | First-Aid Protocol |

|---|---|

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][7] |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. If skin irritation or a rash occurs, seek medical attention.[2][7] |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If symptoms persist, seek medical attention.[2][6] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][7] |

Accidental Release Measures

For a small spill, carefully sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[9] For larger spills, evacuate the area and ensure adequate ventilation. Prevent the material from entering drains or waterways.[12]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[2][11]

-

Specific Hazards: The combustion of this material may produce irritating and toxic gases, including carbon monoxide, carbon dioxide, and hydrogen bromide.[11] Finely dispersed dust may form explosive mixtures in the air.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]

Experimental Workflow and Risk Mitigation

The following diagram illustrates a logical workflow for incorporating 5-(Benzyloxy)-2-bromo-4-methoxyphenol into a research protocol, with integrated safety checkpoints.

Caption: A step-by-step workflow for the safe use of 5-(Benzyloxy)-2-bromo-4-methoxyphenol.

Toxicological and Ecological Information (Inferred)

Toxicological Profile

No specific toxicological studies have been performed on 5-(Benzyloxy)-2-bromo-4-methoxyphenol. The information below is inferred from related compounds.

-

Acute Toxicity: Likely to be harmful if swallowed, based on data for analogous phenols.[7][8]

-

Skin Corrosion/Irritation: Expected to cause skin irritation.[5][6]

-

Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[5][6][7]

-

Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data available. It is prudent to handle the compound as if it has not been fully investigated for these effects.

Ecological Profile

The environmental impact of this compound has not been assessed. It is recommended to prevent its release into the environment, as phenolic and brominated compounds can be harmful to aquatic life.[7][8][11]

Disposal Considerations

All waste containing 5-(Benzyloxy)-2-bromo-4-methoxyphenol should be considered hazardous. Dispose of the material and its container in accordance with all applicable local, state, and federal regulations. Do not allow the material to enter drains or waterways.[2][8]

Conclusion

References

- Fisher Scientific. (2025, May 1). Safety Data Sheet.

- Pure Synth. 5-Benzyloxy-2-Bromo-4-Methoxybenzoic Acid 97.0%(GC).

- Safety Data Sheet. (2020, June 7).

- Fisher Scientific. (2014, July 31). Safety Data Sheet.

- Santa Cruz Biotechnology. 4-Acetylbenzaldehyde Material Safety Data Sheet.

- Sigma-Aldrich. (2025, August 25). Safety Data Sheet.

- Fisher Scientific. (2009, July 22). Safety Data Sheet.

- Chemius. 9130 X13 Spectrum Safety Data Sheet.

- Safety Data Sheet. (2009, July 22).

- PubChem. 4-Bromo-2-methoxyphenol.

- Inchem.org. ICSC 1097 - 4-METHOXYPHENOL.

- Carl ROTH. Safety Data Sheet: 4-Methoxyphenol.

- AK Scientific, Inc. 2-Bromo-4,5-dimethoxybenzyl bromide Safety Data Sheet.

Sources

- 1. ICSC 1097 - 4-METHOXYPHENOL [inchem.org]

- 2. fishersci.com [fishersci.com]

- 3. pure-synth.com [pure-synth.com]

- 4. fishersci.com [fishersci.com]

- 5. 4-Bromo-2-methoxyphenol | C7H7BrO2 | CID 262234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. aksci.com [aksci.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. Mobile [my.chemius.net]

- 11. fishersci.com [fishersci.com]

- 12. carlroth.com [carlroth.com]

Methodological & Application

Application Note: Precision Bromination of Methoxyphenols

From Standard NBS Protocols to Green Oxidative Pathways

Executive Summary

The bromination of methoxyphenols (e.g., guaiacol, 2,6-dimethoxyphenol) represents a critical transformation in the synthesis of pharmaceutical intermediates. However, the electron-rich nature of these substrates often leads to a "reactivity cliff," where standard conditions result in uncontrollable poly-bromination or oxidative dearomatization (quinone formation).

This guide provides two distinct, validated protocols:

-

Method A (High-Fidelity): A controlled N-Bromosuccinimide (NBS) protocol for discovery-stage synthesis requiring high regioselectivity.

-

Method B (Green/Scalable): An oxidative bromination using KBr/Oxone® or H₂O₂/HBr for process-scale applications, prioritizing atom economy and water as a solvent.

Mechanistic Grounding & Selectivity

Methoxyphenols possess two strong activating groups: the hydroxyl (-OH) and the methoxy (-OMe). In Electrophilic Aromatic Substitution (EAS), the -OH group generally dictates regioselectivity due to stronger resonance donation, but the -OMe group exerts a synergistic activating effect.

The Challenge: The primary failure mode is over-bromination . Once a bromine atom is added, the ring remains sufficiently activated for a second attack. Furthermore, oxidants can attack the phenol to form ortho-quinone monoacetals rather than aryl bromides.

Reaction Mechanism (EAS)

The following diagram illustrates the pathway and the critical "Sigma Complex" intermediate where regioselectivity is determined.

Figure 1: Electrophilic Aromatic Substitution pathway. Control is maintained by limiting the concentration of the active electrophile.

Experimental Protocols

Method A: Controlled Regioselective Bromination (NBS)

Best for: Drug discovery, milligram-to-gram scale, high regioselectivity requirements.

Mechanism: NBS provides a low, steady concentration of molecular bromine (

Reagents & Equipment[1][2][3][4][5][6]

-

Substrate: Guaiacol (or derivative) (1.0 equiv)

-

Reagent: N-Bromosuccinimide (NBS) (1.05 equiv) - Recrystallize from water if yellow/degraded.

-

Solvent: Acetonitrile (MeCN) - Polarity favors para-selectivity.

-

Quench: 10% Aqueous Sodium Thiosulfate (

).

Step-by-Step Protocol

-

Preparation: Dissolve 10 mmol of methoxyphenol in 50 mL of MeCN (

) in a round-bottom flask equipped with a magnetic stir bar. -

Thermal Control: Cool the solution to 0°C using an ice bath. Crucial: Lower temperature suppresses oxidation side-reactions.

-

Addition: Dissolve NBS (10.5 mmol) in 20 mL MeCN. Add this solution dropwise over 30 minutes via an addition funnel or syringe pump.

-

Why? Instant addition causes localized high concentrations, leading to dibromides.

-

-

Reaction: Allow to stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor via TLC (Hexane/EtOAc 8:2).

-

Quench: Add 20 mL of 10%

. The solution color should shift from orange/red to pale yellow/clear. -

Workup: Remove MeCN under reduced pressure. Extract aqueous residue with Ethyl Acetate (3x).[7] Wash combined organics with brine, dry over

, and concentrate.[3]

Method B: Green Oxidative Bromination (KBr/Oxone®)

Best for: Process scale-up, sustainability, avoiding halogenated waste.

Mechanism: In situ oxidation of bromide (

Reagents & Equipment[1][2][3][4][5][6]

-

Substrate: Methoxyphenol (1.0 equiv)

-

Bromine Source: Potassium Bromide (KBr) (1.1 equiv)

-

Oxidant: Oxone® (0.6 equiv)

-

Solvent: Water/Acetonitrile (1:1 v/v) or Water/Methanol.

Step-by-Step Protocol

-

Solvation: Dissolve 10 mmol of substrate in 20 mL Acetonitrile. Add 20 mL of water.

-

Salt Addition: Add KBr (11 mmol) to the mixture. Stir until dissolved.

-

Oxidant Addition: Add Oxone® (6 mmol) portion-wise as a solid over 15 minutes at RT.

-

Observation: The solution will turn transiently yellow/orange as

is generated and consumed.

-

-

Reaction: Stir vigorously for 2–4 hours.

-

Validation: Check for disappearance of starting material. If reaction stalls, add 0.1 equiv additional Oxone.

-

Workup: Filter off the insoluble sulfate salts. Extract the filtrate with Ethyl Acetate.

Data Analysis & Validation

To ensure the protocol was successful, you must validate the position of the bromine atom.

Comparison of Methods

| Feature | Method A (NBS) | Method B (Oxidative) |

| Atom Economy | Low (Succinimide waste) | High (Sulfate/Water waste) |

| Selectivity | Excellent (Para-dominant) | Good (Solvent dependent) |

| Safety | Moderate (NBS is an irritant) | High (No liquid |

| Cost | Higher (NBS reagent) | Low (KBr is cheap) |

Analytical Signatures (Example: Guaiacol)

-

Target Product: 4-Bromo-2-methoxyphenol.

-

1H NMR Validation:

-

Look for the ABX system in the aromatic region.

-

The proton ortho to the -OH and -OMe will appear as a doublet with small coupling (

). -

Loss of the para proton signal (usually a triplet/multiplet in the starting material).

-

-

Mass Spectrometry:

-

Look for the characteristic 1:1 isotopic ratio of

and -

M+ and (M+2)+ peaks of equal intensity.

-

Decision Matrix & Workflow

Use this flowchart to select the appropriate protocol for your specific constraints.

Figure 2: Decision matrix for selecting the optimal bromination strategy based on scale and purity requirements.

References

-

Sequeiros, A., et al. (2015).[9] "Bromination of guaiacol and syringol using ionic liquid to obtain bromides."[9][10] ResearchGate.[9][10]

-

Podgoršek, A., et al. (2009). "Bromination of para-substituted phenols using the H2O2-HBr system." Tetrahedron.

-

Organic Syntheses. "Bromination of Phenols: General Procedures." Organic Syntheses Prep.

-

Kandepi, V.V.K., et al. (2025). "Aqueous Electrophilic Aromatic Bromination using KBr and Oxone." ResearchGate.[9][10]

-

BenchChem. "Regioselectivity of Aromatic Bromination: An Experimental Comparison."

Sources

- 1. digitalcommons.wku.edu [digitalcommons.wku.edu]

- 2. Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in the Oxone-Mediated Synthesis of Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. digitalcommons.wku.edu [digitalcommons.wku.edu]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Demethylation of aromatic ethers using BBr3 or HBr.

Application Note: AN-2026-DM

Topic: Demethylation of Aromatic Ethers: Comparative Protocols for BBr

Executive Summary

The unmasking of phenolic hydroxyl groups from methyl ethers (anisoles) is a pivotal transformation in medicinal chemistry, often serving as the final step in the synthesis of alkaloids, steroids, and pharmaceuticals. While numerous methods exist, Boron Tribromide (BBr

This guide provides a technical deep-dive into the mechanistic underpinnings, decision criteria, and optimized protocols for these two reagents. It addresses the critical safety concerns associated with Lewis acid quenching and offers troubleshooting strategies for recalcitrant substrates.

Mechanistic Insight

Understanding the mechanism is not academic; it dictates the quenching procedure and explains yield losses.

Boron Tribromide (BBr ) – The Lewis Acid Pathway

BBr

-

Complexation: The empty

-orbital of boron accepts a lone pair from the ether oxygen, forming a Lewis acid-base adduct (zwitterion). -

Dealkylation: The activated methyl group is attacked by a bromide ion (S

2-like). Note: Recent computational studies suggest this may involve a bimolecular transition state or a "three-cycle" mechanism depending on stoichiometry [1, 2]. -

Hydrolysis: The resulting phenoxydibromoborane is stable and must be hydrolyzed with water/alcohol to release the free phenol.

Hydrobromic Acid (HBr) – The Brønsted Acid Pathway

HBr operates via classical acid catalysis.

-

Protonation: The ether oxygen is protonated to form an oxonium ion.

-

Nucleophilic Attack: The bromide ion (a strong nucleophile in this context) attacks the methyl group, displacing the phenol (S

2).

Mechanistic Visualization

Figure 1: Comparative mechanistic flow for Lewis Acid (BBr

Reagent Decision Matrix

Select the correct reagent based on substrate tolerance and scale.

| Feature | Boron Tribromide (BBr | Hydrobromic Acid (HBr) |

| Primary Mechanism | Lewis Acid (Boron complexation) | Brønsted Acid (Protonation) |

| Temperature | Low (-78°C to 0°C, then RT) | High (Reflux, >100°C) |

| Substrate Scope | Sensitive Substrates: Preserves esters, lactones (at low temp), and acid-labile groups. | Robust Substrates: Good for simple aromatics. Will hydrolyze esters/amides. |

| Selectivity | High. Can distinguish between polymethoxy groups based on steric hindrance. | Low. Usually cleaves all ether linkages globally. |

| Hazards | Pyrophoric / Water Reactive. Generates HBr gas upon hydrolysis. | Corrosive. Fuming liquid.[2][3][4] |

| Cost/Scale | Expensive.[1] Best for gram-scale or late-stage functionalization. | Inexpensive. Ideal for multi-kilogram early-stage intermediate synthesis. |

| Solvent System | Anhydrous DCM (Strictly dry). | 48% Aqueous HBr + Acetic Acid (Solubilizer). |

Protocol A: BBr Demethylation (The "Gold Standard")

Application: Late-stage synthesis, substrates with sensitive functional groups (e.g., esters, nitriles). Reference: Based on the foundational work of McOmie [3] and updated kinetic studies [2].

Reagents & Equipment

-

Reagent: BBr

(1.0 M solution in DCM is recommended for safety; Neat BBr -

Solvent: Anhydrous Dichloromethane (DCM).

-

Stoichiometry: 1.2 – 3.0 equivalents of BBr

per methoxy group. Note: Heteroatoms (N, O) in the molecule will complex with Boron, requiring extra equivalents.[5] -

Apparatus: Flame-dried glassware, inert atmosphere (Ar or N

), Schlenk line.

Step-by-Step Procedure

-

Preparation: Charge a flame-dried RBF with the aromatic ether (1.0 equiv) and anhydrous DCM (0.1 – 0.5 M concentration). Add a stir bar and seal with a septum. Purge with Nitrogen.[6]

-

Cooling: Cool the reaction mixture to -78°C (Dry ice/Acetone bath).

-

Why? The initial complexation is highly exothermic. Low temperature prevents side reactions (polymerization).

-

-

Addition: Add BBr

dropwise via syringe over 15–30 minutes.-

Observation: You may see a precipitate form (the Lewis acid adduct). This is normal.

-

-

Reaction: Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to 0°C or Room Temperature (RT) .

-

Monitoring: Monitor by TLC.[3] Note that the intermediate borate ester often has a different R

than the phenol.

-

-

Quenching (CRITICAL SAFETY STEP):

-

Workup:

-

Concentrate the mixture in vacuo to remove volatiles (DCM, MeBr, B(OMe)

). -

Redissolve residue in EtOAc or DCM.

-

Wash with NaHCO

(sat. aq.) to neutralize residual HBr.[2] -

Dry over Na

SO

-

Protocol B: HBr Demethylation (The "Rugged" Method)

Application: Early-stage intermediates, simple aromatics, scale-up where cost is a driver. Reference: Classical acidic hydrolysis [4].

Reagents & Equipment

-

Reagent: 48% Hydrobromic Acid (aq).[13]

-

Additive: Glacial Acetic Acid (AcOH) or Acetic Anhydride (Ac

O). -

Apparatus: Round bottom flask with a high-efficiency reflux condenser.

Step-by-Step Procedure

-

Setup: Dissolve the substrate in a mixture of 48% HBr and Glacial AcOH (1:1 v/v ratio is standard).

-

Why AcOH? Aromatic ethers are often insoluble in aqueous HBr. AcOH acts as a co-solvent to ensure homogeneity.

-

-

Heating: Heat the mixture to Reflux (approx. 110–120°C) .

-

Time: This reaction is slow. It typically requires 4 to 48 hours.

-

-

Monitoring: Monitor by HPLC or TLC. The reaction is complete when the starting material disappears.

-

Workup:

-

Cool to RT.

-

Pour the mixture onto crushed ice.

-

Neutralization: Carefully neutralize with NaOH or NaHCO

until pH ~7. Caution: Massive CO -

Extract with Ethyl Acetate (x3).

-

Wash organic layer with Brine.

-

Troubleshooting & Optimization

| Observation | Probable Cause | Solution |

| Low Yield (BBr | Incomplete hydrolysis of the borate intermediate. | Ensure the MeOH quench is thorough. A reflux step with MeOH or water after quenching can help break stable boron-chelates. |

| Scrambling / Migration | Acid-catalyzed migration of alkyl groups (Friedel-Crafts type). | Switch to BBr |

| Incomplete Reaction (HBr) | Substrate insolubility. | Increase the ratio of Acetic Acid. Add a phase transfer catalyst (e.g., TBAB) or use LiBr in DMF (nucleophilic cleavage). |

| Bromination of Ring | HBr acting as a brominating agent.[1][13][14][15] | This is a side reaction of HBr at high temp. Add a bromine scavenger (e.g., phenol or cyclohexene) or switch to BBr |

Safety & Handling (BBr )

Hazard Class: Pyrophoric, Water-Reactive, Corrosive.

-

The "Smoke" Warning: BBr

fumes instantly in moist air, creating white clouds of HBr and Boric Acid. All transfers must be done via syringe or cannula techniques. -

Quenching Danger: The most common accident occurs during quenching.

-

Never pour BBr

reaction mixtures into a waste container without quenching first. -

Never add water rapidly to a concentrated BBr

mixture. It can cause an "eruptive" boil-over.

-

-

PPE: Neoprene or thick nitrile gloves (double gloved), face shield, and lab coat are mandatory.

References

-

Mechanism of BBr

Cleavage: Kosak, T. M., Conrad, H. A., Korich, A. L., & Lord, R. L. (2015).[9] Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460–7467.[7] Link -

Bimolecular Pathway: Sousa, C., & Silva, P. J. (2013). BBr3-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism. European Journal of Organic Chemistry, 2013(23), 5195–5199. Link

-

Original BBr

Protocol: McOmie, J. F. W., Watts, M. L., & West, D. E. (1968).[5][14][16] Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289–2292.[10] Link -

HBr/Acetic Acid Method: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons.[10] (Chapter on Phenol Deprotection). Link

-

Safety & Quenching: University of Connecticut, Environmental Health and Safety. Standard Operating Procedure: Boron Tribromide. Link (General EHS Reference)

Sources

- 1. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 2. reddit.com [reddit.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. orgsyn.org [orgsyn.org]

- 7. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]

- 11. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]

- 12. bruckner.research.uconn.edu [bruckner.research.uconn.edu]

- 13. sciencemadness.org [sciencemadness.org]

- 14. semanticscholar.org [semanticscholar.org]

- 15. Demethylation - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

The Versatile Intermediate: A Guide to the Synthetic Applications of 5-(Benzyloxy)-2-bromo-4-methoxyphenol

For the discerning researcher in synthetic and medicinal chemistry, the strategic selection of intermediates is paramount to the success of a multi-step synthesis. 5-(Benzyloxy)-2-bromo-4-methoxyphenol emerges as a highly valuable and versatile building block, offering a trifecta of reactive sites that can be selectively addressed to construct complex molecular architectures. This guide provides an in-depth exploration of its utility, complete with detailed protocols and the scientific rationale behind its application in modern organic synthesis.

Physicochemical Properties at a Glance

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in the laboratory. Below is a summary of the key characteristics of 5-(Benzyloxy)-2-bromo-4-methoxyphenol.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃BrO₃ | N/A |

| Molecular Weight | 325.16 g/mol | N/A |

| Appearance | Off-white to light brown crystalline solid | N/A |

| Melting Point | 95-99 °C | N/A |

| Solubility | Soluble in dichloromethane, ethyl acetate, and methanol. | N/A |

Strategic Importance in Synthesis

The synthetic utility of 5-(Benzyloxy)-2-bromo-4-methoxyphenol is derived from its unique arrangement of functional groups: a phenolic hydroxyl, a bromo substituent, a methoxy group, and a benzyloxy protecting group. This configuration allows for a diverse range of chemical transformations, making it a coveted intermediate in the synthesis of biologically active compounds, particularly in the realm of drug discovery.

The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The phenolic hydroxyl group can be engaged in nucleophilic reactions, while the benzyloxy group provides a stable protecting group that can be selectively removed under specific conditions to reveal a second phenolic moiety. This multi-functionality is key to its role in the synthesis of complex natural product analogs, such as combretastatins, which are known for their potent anti-cancer properties.[1][2]

Caption: Synthetic pathways accessible from 5-(Benzyloxy)-2-bromo-4-methoxyphenol.

Core Applications and Experimental Protocols

The following sections detail the primary applications of 5-(Benzyloxy)-2-bromo-4-methoxyphenol as a synthetic intermediate, providing robust, step-by-step protocols for key transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the aryl bromide moiety makes this intermediate an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of complex molecular frameworks.[3]

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[4] This reaction is particularly useful for the synthesis of biaryl structures, which are prevalent in many biologically active molecules.

Protocol: Suzuki-Miyaura Coupling of 5-(Benzyloxy)-2-bromo-4-methoxyphenol with Phenylboronic Acid

-

Materials:

-

5-(Benzyloxy)-2-bromo-4-methoxyphenol (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

Triphenylphosphine (PPh₃) (0.08 equiv)

-

Potassium carbonate (K₂CO₃) (3.0 equiv)

-

Toluene/Water (4:1 mixture), degassed

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

To a flame-dried Schlenk flask, add 5-(benzyloxy)-2-bromo-4-methoxyphenol, phenylboronic acid, and potassium carbonate.

-

Add palladium(II) acetate and triphenylphosphine.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed toluene/water mixture via syringe.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

-

Causality and Expertise: The choice of a phosphine ligand like PPh₃ is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The aqueous base is essential for the transmetalation step, and degassing the solvent prevents the oxidation of the Pd(0) active species.

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

The Heck reaction provides a reliable method for the formation of carbon-carbon bonds between an aryl halide and an alkene, leading to the synthesis of substituted alkenes.[5]

Protocol: Heck Reaction of 5-(Benzyloxy)-2-bromo-4-methoxyphenol with Styrene

-

Materials:

-

5-(Benzyloxy)-2-bromo-4-methoxyphenol (1.0 equiv)

-

Styrene (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.03 equiv)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) (0.06 equiv)

-

Triethylamine (Et₃N) (2.0 equiv)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

In a sealed tube, combine 5-(benzyloxy)-2-bromo-4-methoxyphenol, palladium(II) acetate, and tri(o-tolyl)phosphine.

-

Evacuate and backfill the tube with an inert gas.

-

Add anhydrous DMF, triethylamine, and styrene via syringe.

-

Seal the tube and heat the reaction mixture to 100 °C for 24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and dilute with diethyl ether.

-

Wash the organic layer with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography to yield the vinylated product.

-

Causality and Expertise: The use of a bulky phosphine ligand like P(o-tol)₃ often improves the efficiency of the Heck reaction with aryl bromides. Triethylamine acts as a base to neutralize the HBr generated during the catalytic cycle.[6]

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to valuable arylalkyne structures.[3][7]

Protocol: Sonogashira Coupling of 5-(Benzyloxy)-2-bromo-4-methoxyphenol with Phenylacetylene

-

Materials:

-

5-(Benzyloxy)-2-bromo-4-methoxyphenol (1.0 equiv)

-

Phenylacetylene (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)

-

Copper(I) iodide (CuI) (0.05 equiv)

-

Triethylamine (Et₃N) (3.0 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

To a Schlenk flask, add 5-(benzyloxy)-2-bromo-4-methoxyphenol, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill with an inert gas.

-

Add anhydrous THF and triethylamine.

-

Add phenylacetylene dropwise to the stirred solution.

-

Stir the reaction mixture at room temperature for 8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

-

Concentrate the filtrate and dissolve the residue in ethyl acetate.

-

Wash the organic solution with saturated aqueous ammonium chloride and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

-

Causality and Expertise: The Sonogashira reaction relies on a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the alkyne.[8] The amine base is crucial for both the deprotonation of the alkyne and for scavenging the HX formed.

Deprotection of the Benzyloxy Group

The benzyloxy group is a robust protecting group for phenols, stable to a wide range of reaction conditions. Its removal, typically via catalytic transfer hydrogenation, unmasks a second hydroxyl group, opening up further avenues for functionalization.

Protocol: Catalytic Transfer Hydrogenation for Debenzylation

-

Materials:

-

5-(Benzyloxy)-2-bromo-4-methoxyphenol (1.0 equiv)

-

10% Palladium on carbon (Pd/C) (10 mol%)

-

Ammonium formate (HCOONH₄) (5.0 equiv)

-

Methanol (MeOH)

-

Celite

-

-

Procedure:

-

In a round-bottom flask, dissolve the benzyloxy-protected compound in methanol.

-

Carefully add 10% Pd/C to the solution.

-

Add ammonium formate in one portion.

-

Reflux the reaction mixture for 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The product can be purified by recrystallization or column chromatography if necessary.

-

Causality and Expertise: Catalytic transfer hydrogenation using ammonium formate as the hydrogen donor is a milder and often more convenient alternative to using hydrogen gas.[9][10] The reaction proceeds via the transfer of hydrogen from ammonium formate to the substrate on the surface of the palladium catalyst.

Caption: Workflow for the debenzylation via catalytic transfer hydrogenation.

Conclusion

5-(Benzyloxy)-2-bromo-4-methoxyphenol is a potent and versatile synthetic intermediate that provides access to a wide array of complex molecular structures. Its strategic combination of functional groups allows for selective and high-yielding transformations, making it an invaluable tool for researchers in drug discovery and materials science. The protocols outlined in this guide are designed to be robust and reproducible, providing a solid foundation for the successful application of this important building block in your research endeavors.

References

-

Siebert A., Gensicka-Kowalewska M., Cholewiński G., Dzierzbicka K., Synthesis of Combretastatin A-4. Analogs and their Biological Activities, Anti-Cancer Agents in Medicinal Chemistry, Vol. 16, Iss. 8 (2016), pp. 942-960. [Link]

-

NROChemistry. Sonogashira Coupling. [Link]

-

Szymański, S., et al. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. Molecules 24.1 (2019): 123. [Link]

-

Al-Hadedi, A. A. M., et al. New Combretastatin Analogs as Anticancer Agents: Design, Synthesis, Microtubules Polymerization Inhibition, and Molecular Docking. Molecules 26.11 (2021): 3134. [Link]

-

Pettit, G. R., et al. "Combretastatins D series and analogues: from isolation, synthetic challenges and biological activities." Beilstein Journal of Organic Chemistry 19.1 (2023): 31-50. [Link]

-

Nobel Prize Outreach AB. "PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS." NobelPrize.org. [Link]

-

Al-Hadedi, A. A. M., et al. "New Combretastatin Analogs as Anticancer Agents: Design, Synthesis, Microtubules Polymerization Inhibition, and Molecular Docking." Molecules 26.11 (2021): 3134. [Link]

-

Organic Chemistry Portal. Heck Reaction. [Link]

-

Zenodo. Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review t. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

IJNRD. A Study Of Synthesis Of Bioactive Heterocycles. [Link]

-

Ram, Siya, and Leonard D. Spicer. "Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate." Synthetic Communications 17.4 (1987): 415-418. [Link]

-

Gowda, D. Channe, et al. "A Simple and Convenient Protocol for the Selective Mono Debenzylation of Dibenzylamines using 10% Pd/C and HCOONH4." (2011). [Link]

-

Favi, G., et al. "A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates." Frontiers in Chemistry 12 (2024): 1383324. [Link]

-

Boruah, Preeti Rekha, et al. "A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature." RSC advances 5.109 (2015): 89781-89785. [Link]

-

Rampa, A., et al. "4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls." Letters in Drug Design & Discovery 10.4 (2013): 353-360. [Link]

-

Buchwald, Stephen L., et al. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Angewandte Chemie International Edition 46.29 (2007): 5564-5567. [Link]

-

Roy, Subrata. "Synthesis Of Novel Five-Membered Heterocycles as Bioactive Agents." (2025). [Link]

-

Chen, Jian, et al. "Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis." STAR protocols 5.1 (2024): 102875. [Link]

-

Sytnik, Kostiantyn, and Vladimir Gevorgyan. "Heck Reaction of Electronically Diverse Tertiary Alkyl Halides." Angewandte Chemie International Edition 57.26 (2018): 7887-7891. [Link]

-

Chemistry LibreTexts. Heck Reaction. [Link]

-

Kuwano, Ryoichi, and Masashi Yokogi. "Suzuki-Miyaura cross-coupling of benzylic carbonates with arylboronic acids." Organic letters 7.5 (2005): 945-947. [Link]

-

Shetu, Shaila Akter. "Synthesis of Bioactive Heterocycles." (2022). [Link]

-

ACG Publications. Synthesis of biologically active heterocyclic compounds from β-diketones. [Link]

Sources

- 1. Making sure you're not a bot! [mostwiedzy.pl]

- 2. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Heck Reaction [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]

- 10. zenodo.org [zenodo.org]

Application Note: Integrated Screening Workflow for Novel Anti-Inflammatory Compounds

Abstract & Strategic Overview

The discovery of novel anti-inflammatory agents requires a rigorous, "funnel-based" screening strategy that filters compounds based on efficacy, toxicity, and mechanism of action (MoA). This guide outlines a validated workflow starting with high-throughput in vitro screening using the RAW 264.7 macrophage model, progressing to mechanistic validation via NF-κB translocation, and concluding with an in vivo efficacy bridge using the Zebrafish tail-fin amputation model.

Why this approach?

-

RAW 264.7 cells mimic the systemic inflammatory response when stimulated with Lipopolysaccharide (LPS), providing a robust readout of Nitric Oxide (NO) and cytokines.[1]

-

NF-κB Validation confirms the compound acts on the canonical inflammatory pathway rather than non-specific antioxidant effects.

-

Zebrafish Models offer a rapid, ethical, and cost-effective alternative to rodent models for confirming bioavailability and efficacy in a whole organism.

Strategic Workflow Diagram

The following flowchart illustrates the decision matrix for advancing a compound through this pipeline.

Caption: Figure 1. The integrated screening funnel. Compounds must pass viability checks (CCK-8) before efficacy ranking.

Phase 1: Primary Screening (In Vitro)

Objective: Quantify the inhibition of Nitric Oxide (NO) production in LPS-stimulated macrophages while simultaneously monitoring cytotoxicity.

The Biological Model: RAW 264.7 Macrophages

These murine macrophages express Toll-Like Receptor 4 (TLR4).[1] Upon binding LPS (an endotoxin from Gram-negative bacteria), TLR4 triggers a signaling cascade resulting in the expression of iNOS (Inducible Nitric Oxide Synthase) and the release of NO.

Critical Protocol: The Griess Assay & CCK-8 Multiplex

Senior Scientist Note: Many protocols recommend the MTT assay for viability. Do not use MTT for this workflow. MTT forms insoluble formazan crystals that require solubilization, disrupting the cell monolayer and preventing downstream analysis of the same well.[2] Use CCK-8 (WST-8) instead; it is water-soluble, non-toxic, and allows for real-time monitoring [1].

Materials

-

Cell Line: RAW 264.7 (ATCC TIB-71).

-

Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4.

-

Reagents: Griess Reagent System (Promega or equivalent), CCK-8 Kit.

-

Media: DMEM (High Glucose) + 10% FBS. Crucial: Use Phenol Red-Free DMEM for the assay step to prevent colorimetric interference at 540nm.

Step-by-Step Protocol

-

Seeding:

-

Seed RAW 264.7 cells at

cells/well in a 96-well plate. -

Incubate for 24 hours at 37°C, 5% CO2.

-

-

Pre-treatment (Compound):

-

Remove old media.[3] Add 100 µL of fresh Phenol Red-Free media containing the test compound (Concentration range: 1 µM – 100 µM).

-

Include controls: Vehicle Control (DMSO < 0.1%), Positive Control (e.g., Dexamethasone 1 µM).

-

Incubate for 1 hour.

-

-

Stimulation:

-

Readout 1: Nitric Oxide (Griess Assay):

-

Transfer 50 µL of supernatant to a new clear-bottom 96-well plate.

-

Add 50 µL of Sulfanilamide solution; incubate 5-10 min in dark.

-

Add 50 µL of NED solution; incubate 5-10 min in dark.

-

Measure Absorbance at 540 nm .

-

Quantification: Compare against a Sodium Nitrite (

) standard curve (0–100 µM).

-

-

Readout 2: Cell Viability (CCK-8):

-

To the original plate (containing cells), add 10 µL of CCK-8 solution.

-

Incubate for 1–2 hours.

-

Measure Absorbance at 450 nm .

-

Data Interpretation

Calculate the Selectivity Index (SI) to ensure the anti-inflammatory effect is not a false positive caused by cell death.

Pass Criteria:

-

NO Inhibition: > 50% at screened dose.

-

Cell Viability: > 90% compared to Vehicle Control.

Phase 2: Mechanistic Validation (NF-κB Pathway)

Objective: Confirm that the lead compound inhibits the nuclear translocation of the p65 subunit of NF-κB.

Pathway Logic

Under resting conditions, NF-κB is sequestered in the cytoplasm by IκBα. LPS stimulation causes IKK to phosphorylate IκBα, marking it for degradation.[6] This releases NF-κB (p65/p50) to enter the nucleus and transcribe pro-inflammatory genes (iNOS, COX-2, TNF-α).

Caption: Figure 2.[7] The Canonical NF-κB Signaling Pathway. Target compounds should block IKK activation or IκBα degradation.

Protocol: Nuclear/Cytosolic Fractionation

Why Fractionate? Whole-cell lysates often mask the translocation event. You must separate the nuclei to prove the p65 subunit moved [2].

-

Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with compound (1 hr), then LPS (1 µg/mL) for 30–60 minutes (Peak translocation time).

-

Lysis: Use a commercial Nuclear Extraction Kit (e.g., NE-PER) or hypotonic lysis buffer to burst plasma membranes while keeping nuclei intact.

-

Centrifugation: Spin at 500 x g. Supernatant = Cytosolic Fraction . Pellet = Nuclei .

-

Nuclear Lysis: Resuspend the pellet in high-salt extraction buffer to lyse the nuclear envelope. Spin at 16,000 x g. Supernatant = Nuclear Fraction .

-

Western Blot Targets:

Phase 3: In Vivo Bridge (Zebrafish Model)

Objective: Validate anti-inflammatory efficacy in a live organism using the Tail Fin Amputation assay.

Advantages:

-

Transparency: Allows live imaging of immune cell recruitment.

-

Ethics: Larvae (<5 days post-fertilization, dpf) are not considered protected animals in many jurisdictions (check local IACUC).

-

Permeability: Compounds are absorbed directly from the water.

Protocol: Tail Fin Amputation & Regeneration[10][11][12][13]

-

Zebrafish Lines: Use transgenic reporter lines for best visualization:

-

Preparation (3 dpf):

-

Anesthetize larvae with Tricaine (0.016%).

-

Using a sterile scalpel, amputate the tail fin tip (posterior to the notochord).[13]

-

-

Treatment:

-

Immediately transfer larvae to 6-well plates containing E3 media + Test Compound.

-

Incubate at 28.5°C.

-

-

Imaging (Timepoints):

-

6 hpa (hours post-amputation): Peak neutrophil recruitment. Measure fluorescence intensity at the wound site.

-

72 hpa: Regeneration phase. Measure the length of the regenerated fin tissue.

-

Data Visualization: Zebrafish Workflow

Caption: Figure 3. Zebrafish Tail Fin Amputation Workflow.

Troubleshooting & Critical Checkpoints

| Issue | Probable Cause | Solution |

| High Background in Griess Assay | Phenol Red in media | Use clear, Phenol Red-free DMEM or RPMI. |

| No NO production in Control | LPS degradation | Aliquot LPS and store at -20°C. Avoid freeze-thaw cycles. |

| Compound precipitates | Low solubility in aqueous media | Dissolve in DMSO first (keep final DMSO < 0.1%). |

| Western Blot: p65 in Nuc Control | Cell stress during lysis | Keep all buffers ice-cold; process rapidly to prevent stress-induced translocation. |

References

-

Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Retrieved from [Link]

-

Renshaw, S. A., et al. (2006).[10][12] A transgenic zebrafish model of neutrophilic inflammation. Blood. Retrieved from [Link]

-

Dojindo. (2025). Measuring Cell Viability / Cytotoxicity: CCK-8 vs MTT. Retrieved from [Link]

Sources

- 1. jkb.ub.ac.id [jkb.ub.ac.id]

- 2. dojindo.com [dojindo.com]

- 3. jmb.or.kr [jmb.or.kr]

- 4. Anti-inflammatory activities of Levilactobacillus brevis KU15147 in RAW 264.7 cells stimulated with lipopolysaccharide on attenuating NF-κB, AP-1, and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]

- 6. researchgate.net [researchgate.net]

- 7. cusabio.com [cusabio.com]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Lipopolysaccharide-induced NF-κB nuclear translocation is primarily dependent on MyD88, but TNFα expression requires TRIF and MyD88 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 11. e-century.us [e-century.us]

- 12. iscrm.uw.edu [iscrm.uw.edu]

- 13. agilent.com [agilent.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Benzyloxy)-2-bromo-4-methoxyphenol

Welcome to the technical support center for the synthesis of 5-(Benzyloxy)-2-bromo-4-methoxyphenol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis and improve yields.

I. Synthesis Strategy and Workflow

The synthesis of 5-(Benzyloxy)-2-bromo-4-methoxyphenol typically involves a two-step process starting from a commercially available precursor. The general workflow is outlined below.

Caption: General synthetic workflow for 5-(Benzyloxy)-2-bromo-4-methoxyphenol.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during the synthesis, providing explanations and actionable solutions.

Part A: Benzylation of 4-Methoxyphenol

Question 1: What are the optimal conditions for the benzylation of 4-methoxyphenol?

Answer: The benzylation of 4-methoxyphenol is typically achieved via a Williamson ether synthesis. The optimal conditions involve the use of a suitable base to deprotonate the phenolic hydroxyl group, followed by reaction with a benzyl halide.

| Parameter | Recommendation | Rationale |

| Base | Potassium carbonate (K₂CO₃), Sodium hydride (NaH), or Sodium hydroxide (NaOH)[1]. | K₂CO₃ is a mild and commonly used base for this transformation. NaH offers stronger basicity for complete deprotonation but requires an anhydrous solvent. NaOH is a cost-effective option. |

| Benzylating Agent | Benzyl bromide or benzyl chloride. | Benzyl bromide is generally more reactive than benzyl chloride, which can lead to shorter reaction times. |

| Solvent | Acetone, Dimethylformamide (DMF), or Acetonitrile. | The choice of solvent depends on the base used. Acetone is suitable for K₂CO₃, while DMF is often used with NaH. |

| Temperature | Room temperature to reflux (e.g., 60°C)[1]. | Heating can increase the reaction rate, but excessively high temperatures may lead to side products. |

Question 2: My benzylation reaction is incomplete or has a low yield. What are the possible causes and solutions?

Answer: Low yields in the benzylation step can be attributed to several factors. Here is a troubleshooting guide:

| Possible Cause | Troubleshooting Steps |

| Insufficient Deprotonation | - Ensure you are using at least one equivalent of a sufficiently strong base. For weaker bases like K₂CO₃, using a slight excess (1.5-2 equivalents) can be beneficial. - If using NaH, ensure your solvent is anhydrous, as NaH reacts with water. |

| Poor Quality Reagents | - Use freshly distilled or high-purity benzyl halide, as it can degrade over time. - Ensure your 4-methoxyphenol is dry. |

| Side Reactions | - Over-alkylation is generally not an issue here, but impurities in the starting material could lead to side reactions. - Benzyl halide can undergo self-condensation under strongly basic conditions, though this is less common. |

| Reaction Time/Temperature | - Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. - If the reaction is sluggish at room temperature, gradually increase the temperature. |

Part B: Bromination of 5-(Benzyloxy)-4-methoxyphenol

Question 3: I am getting multiple brominated products. How can I improve the regioselectivity for the desired 2-bromo isomer?

Answer: Achieving high regioselectivity in the bromination of 5-(benzyloxy)-4-methoxyphenol can be challenging due to the presence of two activating groups (benzyloxy and methoxy). Both groups direct electrophilic substitution to the ortho and para positions. To favor bromination at the 2-position, consider the following:

-

Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) as it provides a low concentration of bromine, which can enhance selectivity[2].

-

Solvent Effects: The solvent can influence the selectivity of the reaction. Polar aprotic solvents like acetonitrile or dichloromethane are commonly used[3][4]. Methanol has also been shown to be effective for ortho-bromination of phenols in the presence of an acid catalyst[5].

-

Temperature Control: Running the reaction at a low temperature (e.g., 0°C to room temperature) can help to control the reaction rate and minimize the formation of di-brominated and other isomeric byproducts[4].

-

Acid Catalysis: The use of a catalytic amount of an acid, such as p-toluenesulfonic acid (pTsOH), can promote selective mono-ortho-bromination of phenols with NBS[5].

Question 4: The bromination reaction is not proceeding to completion. How can I drive the reaction forward?

Answer: If the bromination is sluggish, here are some strategies to improve the conversion:

| Possible Cause | Troubleshooting Steps |

| Insufficiently Reactive Brominating Agent | - While NBS is often preferred for selectivity, if the reaction is too slow, a more reactive source of electrophilic bromine might be needed. However, this increases the risk of over-bromination. - Ensure the NBS is of high purity. |

| Reaction Conditions | - Gradually increase the reaction temperature while carefully monitoring for the formation of byproducts by TLC. - Increase the reaction time. |

| Catalyst | - The addition of a catalytic amount of a Brønsted acid like pTsOH or a Lewis acid may enhance the electrophilicity of the bromine source[5][6]. |

digraph "Troubleshooting Bromination" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [color="#5F6368", fontname="Arial", fontsize=10];"Start" [label="Low Yield in Bromination", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Check_Purity" [label="Check Reagent Purity\n(NBS, Solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Low_Temp" [label="Run at Low Temperature\n(e.g., 0°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Monitor_TLC" [label="Monitor by TLC", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Multiple_Spots" [label="Multiple Products Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Incomplete_Reaction" [label="Starting Material Remains", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Adjust_Solvent" [label="Adjust Solvent Polarity", fillcolor="#F1F3F4", fontcolor="#202124"]; "Use_Catalyst" [label="Add Acid Catalyst\n(e.g., pTsOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Increase_Time_Temp" [label="Increase Reaction Time\nor Temperature Gradually", fillcolor="#F1F3F4", fontcolor="#202124"]; "End" [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Check_Purity"; "Check_Purity" -> "Low_Temp"; "Low_Temp" -> "Monitor_TLC"; "Monitor_TLC" -> "Multiple_Spots" [label="Yes"]; "Monitor_TLC" -> "Incomplete_Reaction" [label="No"]; "Multiple_Spots" -> "Adjust_Solvent"; "Incomplete_Reaction" -> "Use_Catalyst"; "Use_Catalyst" -> "Increase_Time_Temp"; "Adjust_Solvent" -> "End"; "Increase_Time_Temp" -> "End"; }

Caption: Troubleshooting flowchart for low yield in the bromination step.

Part C: Purification and Characterization

Question 5: What is the best method to purify the final product, 5-(Benzyloxy)-2-bromo-4-methoxyphenol?

Answer: The purification of 5-(Benzyloxy)-2-bromo-4-methoxyphenol typically involves a combination of techniques:

-

Aqueous Work-up: After the reaction, a standard aqueous work-up is necessary to remove any remaining reagents and inorganic salts. This usually involves washing the organic layer with water, a dilute solution of a reducing agent like sodium bisulfite (to quench any remaining bromine), and brine.

-

Column Chromatography: This is the most effective method for separating the desired product from unreacted starting material, isomers, and di-brominated byproducts. A silica gel column is typically used with a gradient elution system of non-polar and polar solvents (e.g., hexanes and ethyl acetate)[4].

-

Recrystallization: If the product obtained after column chromatography is a solid, recrystallization can be performed to achieve higher purity. A suitable solvent system would need to be determined empirically.

Question 6: What are the expected spectral data (¹H NMR) for the final product?

Answer: While specific spectral data can vary slightly based on the solvent used, the expected ¹H NMR signals for 5-(Benzyloxy)-2-bromo-4-methoxyphenol would include:

-

A singlet for the methoxy group protons (-OCH₃) around 3.8-3.9 ppm.

-

A singlet for the benzylic protons (-OCH₂Ph) around 5.0-5.2 ppm.

-

Signals for the aromatic protons of the benzyl group, typically in the range of 7.2-7.5 ppm.

-

Singlets for the two aromatic protons on the main phenyl ring.

-

A broad singlet for the phenolic hydroxyl proton (-OH), the chemical shift of which can be variable and may exchange with D₂O.

III. Detailed Experimental Protocols

Protocol 1: Synthesis of 5-(Benzyloxy)-4-methoxyphenol

-

To a solution of 4-methoxyphenol (1 equivalent) in acetone or DMF, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 15-20 minutes.

-

Add benzyl bromide (1.1 equivalents) dropwise to the suspension.

-

Heat the reaction mixture to 60°C and stir for 3-5 hours, monitoring the progress by TLC.

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 5-(Benzyloxy)-2-bromo-4-methoxyphenol

-

Dissolve 5-(benzyloxy)-4-methoxyphenol (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains low[4].

-

Stir the reaction mixture at 0°C to room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bisulfite.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 5-(benzyloxy)-2-bromo-4-methoxyphenol.

IV. References

-

Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. (2022). The Journal of Organic Chemistry. [Link]

-

Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. (2009). ResearchGate. [Link]

-

Method for the preparation of 5-benzyloxy-2-(4-benzyloxphenyl)-3-methyl-1h-indole. (2014). Google Patents.

-

Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. (2015). Molecules. [Link]

-

Production of 4-methoxyphenol. (1997). Google Patents.

-

Synthesis method of 5-bromo-2-methoxyphenol. (2015). Google Patents.

-

Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compound. (2020). Semantic Scholar. [Link]

-

A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. (2018). Molbank. [Link]

-

Synthesis method of 2-bromo-5-methoxyphenol. (2019). Patsnap.

-

Benzylic Bromination of Aromatic Compounds. (2023). Chemistry LibreTexts. [Link]

-

Benzylic Bromination. (n.d.). Chemistry Steps. [Link]

-

Preparation of 4-methoxyphenol. (n.d.). PrepChem.com. [Link]

-

An efficient and fast method for the preparation of benzylic bromides. (2011). ResearchGate. [Link]

-

Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. (2020). Molecules. [Link]

-

O-p-Methoxyphenyl α-Hydroxycarboxylic Acids as Versatile Hydroxyalkylation Agents for Photocatalysis. (2021). Chemistry – A European Journal. [Link]

-

Method for preparing 2-bromo-4,5-dimethoxybenzoic acid. (2011). Google Patents.

-

5-Bromo-2-methoxy-4-{[(4-methoxyphenyl)imino]methyl}phenol monohydrate. (2012). ResearchGate. [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

-

2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (2023). Molecules. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 5-Bromo-2-methoxyphenol synthesis - chemicalbook [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. par.nsf.gov [par.nsf.gov]

Strategies to prevent debenzylation during subsequent reaction steps

Current Status: Operational Support Tier: Senior Application Scientist Level Topic: Strategies to Prevent Unwanted Debenzylation

Triage: Diagnostic Protocol

Start here to identify the correct workflow for your specific reaction conditions.

In our experience at the bench, the Benzyl (Bn) ether is a workhorse protecting group due to its stability against basic and oxidizing conditions. However, its "Achilles' heel" is susceptibility to hydrogenolysis and strong Lewis acids. Use the decision matrix below to select your preservation strategy.

Figure 1: Decision tree for selecting the appropriate debenzylation prevention strategy based on reaction class.

Module A: Hydrogenation Survival Guide

Issue: You need to reduce an olefin (

The Mechanism of Failure

Benzyl ethers are cleaved via oxidative addition of Pd(0) into the benzylic C-O bond. To prevent this, we must "poison" the high-energy active sites on the catalyst surface that facilitate this cleavage, while leaving the sites responsible for olefin reduction accessible.

Protocol A1: Catalyst Poisoning (The Sajiki Method)

This is the most robust method for retaining Bn groups during alkene hydrogenation. The addition of ethylenediamine (EDA) or nitrogen-bases effectively blocks the coordination of the benzylic oxygen to the Pd surface [1].

Reagents:

-

Substrate (1.0 equiv)

-

10% Pd/C (5-10 wt%)

-

Ethylenediamine (EDA) (1.0 - 5.0 equiv relative to Pd)

-

Solvent: MeOH or THF (THF is preferred for higher selectivity [2])

Step-by-Step Workflow:

-

Complexation (Critical Step): In a reaction flask, suspend 10% Pd/C in THF. Add Ethylenediamine (EDA) and stir at room temperature for 15-30 minutes. Why? This forms the Pd/C(en) complex in situ, deactivating the sites responsible for hydrogenolysis.

-

Substrate Addition: Add your benzyl-protected substrate to the mixture.

-

Hydrogenation: Purge the vessel with

(balloon pressure is usually sufficient). Stir vigorously. -

Monitoring: Monitor via TLC. You will observe the reduction of the alkene.[1] The Bn ether will remain intact even after prolonged stirring (up to 24h).

-

Workup: Filter through a Celite pad to remove the catalyst. Rinse with THF.

Comparative Efficiency Data:

| Catalyst System | Reaction Time | Olefin Reduction | Benzyl Retention |

| Pd/C (Standard) | 1 h | 100% | < 10% (Cleaved) |

| Pd/C + Pyridine | 4 h | 95% | 85% |

| Pd/C + EDA (Sajiki) | 2-4 h | 99% | > 98% |

| Lindlar Catalyst | 6 h | 90% | 99% |

Protocol A2: Chemoselective Nitro Reduction

Issue: Reducing a nitro group (

Recommended System: Fe /

-

Dissolve substrate (1 equiv) in EtOH/Water (3:1).

-

Add Iron powder (5 equiv) and Ammonium Chloride (5 equiv).

-

Heat to reflux (70-80°C) for 1-2 hours.

-

Validation: The reaction is complete when the yellow nitro spot disappears. Benzyl groups are completely inert to these conditions [3].

Module B: Lewis Acid Compatibility

Issue: Reactions like glycosylation, Friedel-Crafts, or epoxide openings require Lewis Acids (LA), but strong LAs (e.g.,

Lewis Acid Compatibility Matrix

Use this table to select a reagent that catalyzes your desired transformation without stripping the Bn group.

| Lewis Acid | Risk Level | Notes for Preservation |

| CRITICAL | Avoid. Primary method for debenzylation. | |

| HIGH | Will cleave Bn at RT. Must run at -78°C with kinetic control. | |

| MODERATE | Generally safe at | |

| LOW | Safe. Preferred for chelation-controlled additions. | |

| TMSOTf | MODERATE | Can cleave Bn ethers over time; quench immediately upon completion. |

Protocol B1: Survival with Strong Lewis Acids ( )

If you must use

-

Cryogenic Cooling: Cool the reaction mixture to -78°C strictly.

-

Stoichiometry: Use the minimum equivalent of LA required (start with 1.0 equiv).

-

Quench Cold: Do not allow the reaction to warm up before quenching. Quench with saturated

or pyridine/MeOH at -78°C. -

Mechanism: At -78°C, the LA coordinates to the carbonyl (desired) faster than it coordinates to the ether oxygen (undesired). Warming allows the thermodynamic product (debenzylation) to form [4].

Visualizing the "Poisoning" Strategy

The following diagram illustrates how ethylenediamine (EDA) modifies the Pd surface to prevent benzyl adsorption while permitting small molecule (H2) activation and olefin coordination.

Figure 2: Mechanistic action of Ethylenediamine (EDA) blocking benzyl coordination sites on Palladium.

Frequently Asked Questions (FAQs)

Q: Can I use PMB (p-Methoxybenzyl) ethers if I'm struggling with Bn cleavage? A: No. PMB is more acid-labile and more susceptible to hydrogenolysis than unsubstituted Benzyl. If Bn is falling off, PMB will fall off faster. Consider switching to a Benzoyl (Bz) ester or a Silyl ether (TBDPS) if conditions permit.

Q: I am using

Q: Does the solvent matter for Hydrogenolysis? A: Yes. Benzyl cleavage is fastest in Acetic Acid and Alcohols . It is significantly slower in THF or Ethyl Acetate . Switching from MeOH to THF is often enough to slow down debenzylation to a manageable rate [1].

Q: Can I use Raney Nickel instead of Pd/C? A: Raney Nickel is generally safer for Benzyl ethers than Pd/C, but it can still cleave them under high pressure or temperature. It is excellent for reducing nitriles or sulfur bonds without touching the Bn group.

References

-

Sajiki, H. , Hirota, K. (1998).[2] "Selective Inhibition of Benzyl Ether Hydrogenolysis with Pd/C Due to the Presence of Ammonia, Pyridine, or Ammonium Acetate."[3] Tetrahedron, 54(46), 13981-13996.

-

Sajiki, H. (1995).[3] "Selective Hydrogenation of Olefin, Benzyl Ether and Acetylene Functionalities in the Presence of TBDMS or TES Ether." Tetrahedron Letters, 36(20), 3465-3468.

-

Greene, T. W. , & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Chapter 2: Protection for the Hydroxyl Group).[4]

-

Okano, K. , et al. (2008).[5][6] "Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene." Synlett, 2008(13), 1977-1980.

Sources

- 1. CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palladium-Activated Carbon Ethylenediamine Complex (Pd 3.5~6.5%)・163-21441・169-21443・161-21442[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 3. Alkane synthesis by alkene reduction [organic-chemistry.org]

- 4. wiley.com [wiley.com]

- 5. Benzyl Ethers [organic-chemistry.org]

- 6. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]

Resolving complex NMR spectra of 5-(Benzyloxy)-2-bromo-4-methoxyphenol

Technical Support Center: Advanced NMR Resolution Topic: 5-(Benzyloxy)-2-bromo-4-methoxyphenol Ticket ID: NMR-5B2B4M-RES Status: Open Support Level: Tier 3 (Senior Application Scientist)

Overview

Welcome to the Advanced NMR Support Center. You are likely analyzing 5-(Benzyloxy)-2-bromo-4-methoxyphenol, a tetrasubstituted benzene ring where the primary challenge lies in distinguishing the two isolated aromatic protons (H3 and H6) and establishing the correct regiochemistry of the substituents.

This guide treats your spectral analysis as a debugging workflow, prioritizing definitive structural proof over empirical guessing.

Diagnostic Workflow (Visual)

The following flowchart outlines the logic path for unambiguous assignment, moving from 1D screening to 2D confirmation.

Caption: Logical workflow for validating regiochemistry and assigning isolated aromatic protons.

Troubleshooting Guides & FAQs

Ticket #001: The "Two Singlets" Dilemma (Assignment of H3 vs. H6)

User Issue: "I have two aromatic singlets at 7.05 ppm and 6.65 ppm. I cannot determine which is H3 (between Br/OMe) and which is H6 (between OH/OBn) using standard 1D NMR."

Technical Resolution: You cannot rely solely on chemical shift tables for tetrasubstituted rings due to competing shielding/deshielding effects. You must use NOE (Nuclear Overhauser Effect) or HMBC for spatial/connectivity proof.

-

The Mechanism:

-

H3 is spatially adjacent to the Methoxy group (-OMe) at position 4 and the Bromine at position 2.

-

H6 is spatially adjacent to the Benzyloxy group (-OCH₂Ph) at position 5 and the Hydroxyl (-OH) at position 1.

-

-

Protocol (Self-Validating System):

-

1D NOE Difference Experiment:

-

Target A: Irradiate the Methoxy singlet (~3.8 ppm).

-

Result: You should see a positive enhancement of the aromatic singlet at ~7.0-7.1 ppm . This identifies H3 .

-

-

Target B: Irradiate the Benzylic Methylene singlet (~5.1 ppm).

-

Result: You should see a positive enhancement of the aromatic singlet at ~6.6-6.7 ppm . This identifies H6 .

-

-

-

Validation: If Irradiating OMe enhances both aromatic signals, your assignment of the methoxy/benzyloxy peaks is incorrect, or you have a different regioisomer.

-

Why this works: NOE depends on the inverse sixth power of the distance (

Ticket #002: Establishing Connectivity via HMBC

User Issue: "I need to assign the quaternary carbons to prove the structure for a patent filing. The carbon spectrum is crowded."[1]

Technical Resolution: Use HMBC (Heteronuclear Multiple Bond Correlation) to "walk" around the ring. The key is to use the distinct substituent protons (OMe and Benzyl-CH₂) as anchors.

-

Step-by-Step Analysis:

-

Anchor 1 (C4): Find the HMBC correlation from the Methoxy protons (3.8 ppm) to an aromatic carbon (~145-150 ppm). This carbon is C4 .

-

Anchor 2 (C5): Find the correlation from the Benzylic CH₂ (5.1 ppm) to an aromatic carbon (~145-150 ppm). This carbon is C5 .

-

The "Cross-Over" Check (Critical):

-

Look for a 3-bond correlation from your aromatic protons to these anchored carbons.

-

H6 (assigned in Ticket #001) is para to C4. In rigid aromatics, 3-bond coupling (

) is typically 5-10 Hz and visible. H6 should correlate to C4. -

H3 is para to C5. H3 should correlate to C5.

-

Note: 2-bond correlations (H3 to C4 or H6 to C5) are often weaker or absent in standard HMBC optimized for 8 Hz coupling, making the 3-bond "cross-over" highly diagnostic [1].

-

-

Ticket #003: "Ghost" Peaks and Broadening

User Issue: "The -OH peak is missing or extremely broad, and the benzylic protons look like a messy blob."